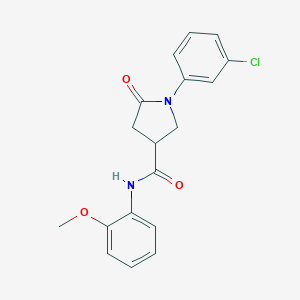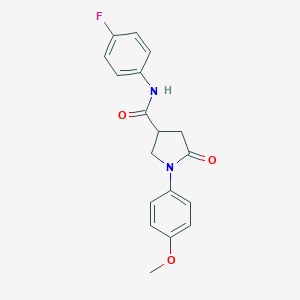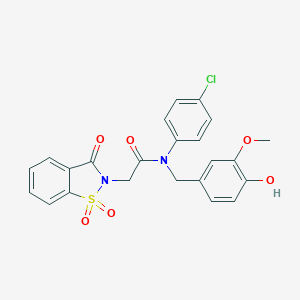
N-(3,4-dichlorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dichlorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide, also known as DCQA, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. DCQA belongs to the class of quinazolinone derivatives and has been shown to exhibit various biological activities, including anti-inflammatory, anticancer, and antifungal properties.
Scientific Research Applications
N-(3,4-dichlorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has been the subject of scientific research due to its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anticancer, and antifungal activities. N-(3,4-dichlorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has been investigated as a potential drug candidate for the treatment of various diseases, such as cancer, inflammation, and fungal infections.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is not fully understood, but it has been shown to inhibit the activity of various enzymes and signaling pathways. N-(3,4-dichlorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway involved in cancer. N-(3,4-dichlorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(3,4-dichlorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of COX-2. N-(3,4-dichlorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway. N-(3,4-dichlorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has been shown to inhibit the growth of fungal cells by disrupting the fungal cell membrane.
Advantages and Limitations for Lab Experiments
N-(3,4-dichlorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. N-(3,4-dichlorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has been shown to exhibit potent biological activities, making it a valuable tool for investigating the mechanisms of various diseases. However, N-(3,4-dichlorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide also has limitations for lab experiments. It is a synthetic compound that may not accurately reflect the biological activity of natural compounds. N-(3,4-dichlorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide may also exhibit off-target effects, making it difficult to interpret the results of experiments.
Future Directions
There are several future directions for the research of N-(3,4-dichlorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide. One direction is to investigate the potential of N-(3,4-dichlorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide as a drug candidate for the treatment of various diseases, such as cancer, inflammation, and fungal infections. Another direction is to investigate the mechanism of action of N-(3,4-dichlorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide in more detail to better understand its biological activity. Additionally, future research could investigate the structure-activity relationship of N-(3,4-dichlorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide to optimize its potency and selectivity.
Synthesis Methods
The synthesis of N-(3,4-dichlorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide involves a multi-step process that starts with the reaction of 3,4-dichloroaniline with 2-chloroacetyl chloride to form 3,4-dichlorophenylacetyl chloride. This intermediate is then reacted with 2-amino-4-oxoquinazoline to form N-(3,4-dichlorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide. The synthesis method has been optimized to yield high purity and high yield of N-(3,4-dichlorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide.
properties
Product Name |
N-(3,4-dichlorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide |
|---|---|
Molecular Formula |
C16H11Cl2N3O2 |
Molecular Weight |
348.2 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-2-(4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C16H11Cl2N3O2/c17-12-6-5-10(7-13(12)18)20-15(22)8-21-9-19-14-4-2-1-3-11(14)16(21)23/h1-7,9H,8H2,(H,20,22) |
InChI Key |
PUKFFTXGLIGGKZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-({5-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(morpholin-4-yl)ethanone](/img/structure/B278655.png)
![N-[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B278665.png)





![3-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 4-[(dimethylamino)sulfonyl]benzoate](/img/structure/B278677.png)
![2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl thiophene-2-carboxylate](/img/structure/B278680.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1,2-benzothiazol-3-amine 1,1-dioxide](/img/structure/B278682.png)
![ethyl 2-{[3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B278684.png)
![2-(4-Oxo-4H-quinazolin-3-yl)-N-(5-propyl-[1,3,4]thiadiazol-2-yl)-acetamide](/img/structure/B278685.png)

![4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(2-thienylmethyl)amino]phenyl 2-furoate](/img/structure/B278688.png)